molecular formula C15H13N5O3 B2990768 3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-06-5

3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2990768
CAS No.: 2034490-06-5
M. Wt: 311.301
InChI Key: XLXVNBXHGNYLPP-UHFFFAOYSA-N
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Description

“3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diversified biological and pharmacological activity .


Synthesis Analysis

The synthesis of such compounds often involves spirocyclic compounds, which are characterized by having two rings sharing the same atom . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . A high-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones was developed as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones .


Molecular Structure Analysis

The molecular formula of this compound is C15H13N5O3, and it has a molecular weight of 311.301. The structure of this compound includes a quinoxaline moiety, an azetidin ring, and an imidazolidine-2,4-dione moiety .


Chemical Reactions Analysis

The azetidin-2-one ring, a part of this compound, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Scientific Research Applications

Synthesis and Potential Anticancer Activity

Research has led to the synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione, highlighting its potential as an anticancer agent. These compounds are synthesized using readily available starting materials and demonstrate the importance of the quinoxaline ring, a common motif in medicinal chemistry due to its expected anticancer activity (Keshavarzian et al., 2018).

Antitubercular Activity

Quinoxaline derivatives, including those with azetidinone and thiazolidinone groups, have been synthesized and tested against Mycobacterium tuberculosis. Certain derivatives exhibited in vitro activity comparable to the standard drug isoniazid. This underscores the significance of electronegative groups in enhancing antitubercular activity, showcasing the compound's utility in combating tuberculosis (Puratchikody et al., 2011).

Antimicrobial and Antifungal Activities

The synthesis of novel 6H-Indolo(2,3-b)Quinoxaline fused Azetidinones has shown that these compounds possess a wide range of pharmacological activities, including antimicrobial and antifungal effects. This research highlights the potential use of these compounds in developing new antimicrobial agents (Padmini et al., 2015).

Synthesis of Quinazoline-2,4(1H,3H)-diones

A green protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been developed, utilizing a basic ionic liquid as a catalyst. This method represents an environmentally friendly approach to synthesizing key intermediates for several drugs, highlighting the versatility and potential environmental benefits of using 3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione and its derivatives in pharmaceutical synthesis (Patil et al., 2009).

Future Directions

The future directions in the research and development of this compound could involve further exploration of its biological and pharmacological activity. Given the promising activity of spirocyclic compounds, there could be potential for this compound in medicinal chemistry .

Properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVNBXHGNYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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